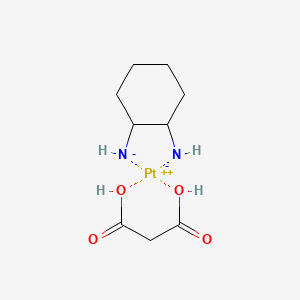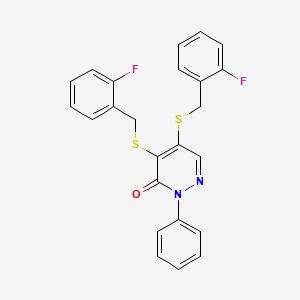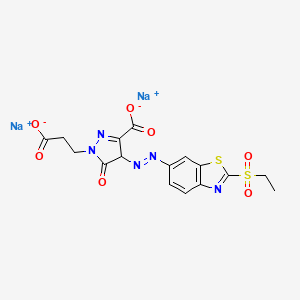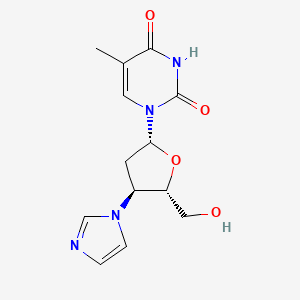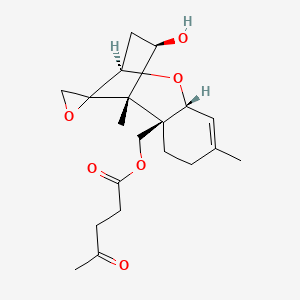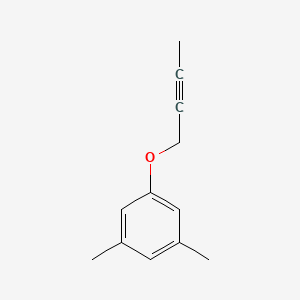
1-(But-2-yn-1-yloxy)-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 86595 is a chemical compound identified by its unique National Service Center (NSC) number
Chemical Reactions Analysis
NSC 86595 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 86595 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, NSC 86595 is studied for its potential therapeutic effects and as a tool for drug discovery. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 86595 involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
NSC 86595 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or similar molecular frameworks. The uniqueness of NSC 86595 lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other compounds.
Properties
CAS No. |
22509-75-7 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-but-2-ynoxy-3,5-dimethylbenzene |
InChI |
InChI=1S/C12H14O/c1-4-5-6-13-12-8-10(2)7-11(3)9-12/h7-9H,6H2,1-3H3 |
InChI Key |
UJVMVZONKHQDHV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



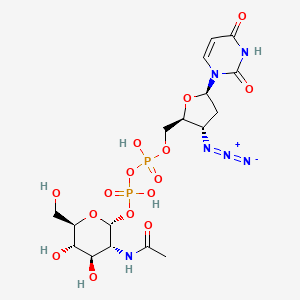
![(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B12790697.png)
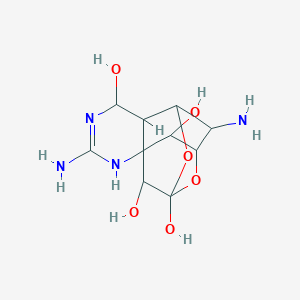
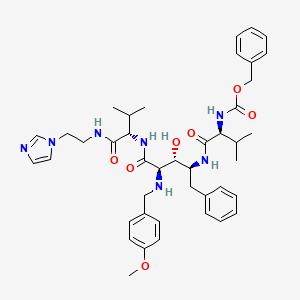
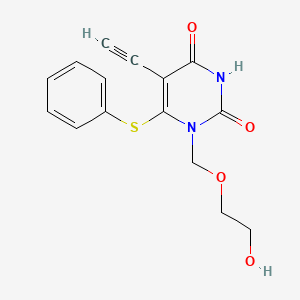


![6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B12790745.png)
